molecular formula C6H9NO B11998739 4-Methyl-2-oxopentanenitrile CAS No. 66582-16-9

4-Methyl-2-oxopentanenitrile

Cat. No.: B11998739
CAS No.: 66582-16-9
M. Wt: 111.14 g/mol
InChI Key: UYCTVHPXUZNWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxopentanenitrile (C₆H₉NO, molecular weight 111.14 g/mol) is a nitrile derivative featuring a ketone group at the 2-position and a methyl substituent at the 4-position of its pentanenitrile backbone. It has been identified in wild-edible mushrooms from Calabar, Nigeria, through GC-MS analysis, where it demonstrated antioxidant and hypocholesterolemic activities . Structurally, it is distinct from acetylhistamine (a histamine derivative with an imidazole ring and acetamide group), despite being erroneously listed as a synonym in some databases .

Properties

CAS No.

66582-16-9

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-methylbutanoyl cyanide

InChI

InChI=1S/C6H9NO/c1-5(2)3-6(8)4-7/h5H,3H2,1-2H3

InChI Key

UYCTVHPXUZNWSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-oxopentanenitrile can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-pentanone with cyanide sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

4-Methyl-2-oxopentanenitrile serves as an important intermediate in the synthesis of complex organic molecules. Its dual functionality enables it to undergo various transformations:

  • Nucleophilic Addition Reactions : The ketone group can participate in nucleophilic addition, forming new carbon-carbon bonds.
  • Hydrolysis : The nitrile group can be hydrolyzed to yield carboxylic acids, which are essential in further synthetic processes.
  • Reduction Reactions : The compound can be reduced to amines, broadening its utility in synthesizing pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, this compound is studied for its potential interactions with enzymes and biological pathways:

  • Enzyme-Catalyzed Reactions : Research indicates that the compound can be involved in enzyme reactions where nitriles and ketones play critical roles.
  • Pharmacological Investigations : Preliminary studies suggest that derivatives of this compound may exhibit biological activity, including potential anti-inflammatory and anticancer properties. This makes it a candidate for drug development.

Medicinal Chemistry

The compound is being explored for its applications in medicinal chemistry:

  • Drug Development : Its structure allows for modifications that can lead to the development of new pharmaceutical agents. For instance, derivatives of this compound have been investigated for their efficacy as potential drug candidates targeting specific diseases.

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and materials:

  • Specialty Chemicals : It is utilized in the manufacture of various specialty chemicals due to its reactivity and ability to form complex compounds.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the effectiveness of using this compound as an intermediate in synthesizing a new class of anti-inflammatory drugs. The reaction conditions were optimized to achieve high yields (up to 99%) using hydrazine as a reducing agent in ethanol at room temperature .

Research exploring the biological activity of derivatives indicated that certain modifications to the this compound structure enhanced its interaction with specific enzyme targets. This led to promising results in inhibiting inflammatory pathways in vitro.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-Methyl-2-oxopentanenitrile and structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Bioactivities/Applications Source/Reference
This compound C₆H₉NO 111.14 Nitrile, Ketone Antioxidant, Hypocholesterolemic Wild mushrooms
4-Methyl-2-oxopentanoic acid C₅H₈O₃ 130.10 Carboxylic acid, Ketone Laboratory chemical, Manufacturing MedChemExpress
Nonanoic acid, methyl ester C₁₀H₂₀O₂ 172.26 Ester Antioxidant, Anticancer, Antitumor Wild mushrooms
n-Hexadecanoic acid C₁₆H₃₂O₂ 256.42 Carboxylic acid Nematicide, Pesticide, Lubricant Wild mushrooms

Key Comparisons:

Functional Groups and Reactivity: this compound’s nitrile and ketone groups contrast with the carboxylic acid and ketone in 4-Methyl-2-oxopentanoic acid. The nitrile group offers distinct reactivity (e.g., hydrolysis to amides or acids), whereas the carboxylic acid form is more stable and suited for industrial applications . Nonanoic acid methyl ester (an ester) and n-Hexadecanoic acid (a long-chain fatty acid) lack nitrile functionality, resulting in divergent chemical behaviors and applications .

Bioactivity Profile: The nitrile’s antioxidant and cholesterol-lowering effects are narrower in scope compared to Nonanoic acid methyl ester, which exhibits anticancer, antitumor, and lactafuge activities. n-Hexadecanoic acid’s nematicidal and pesticidal properties highlight its industrial utility, unlike the nitrile’s focus on metabolic health.

Molecular Weight and Physicochemical Properties :

  • This compound’s lower molecular weight (111.14 vs. 172.26–256.42 g/mol) suggests higher volatility, aligning with its GC-MS retention time of 17.962 minutes .

Natural Occurrence vs. Synthetic Use: The nitrile is naturally occurring in mushrooms, whereas 4-Methyl-2-oxopentanoic acid is primarily synthetic, used in laboratory settings .

Critical Notes on Nomenclature and Data Consistency

  • Synonym Discrepancy: this compound is incorrectly listed as a synonym for acetylhistamine in some databases . Structural analysis confirms these are distinct entities, necessitating caution in referencing.
  • Activity Validation : While the nitrile’s bioactivities are reported in mushroom extracts , further in vitro studies are required to isolate and quantify its efficacy.

Biological Activity

4-Methyl-2-oxopentanenitrile, a nitrile compound, has garnered attention in recent years for its potential biological activities. This article aims to consolidate findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in different fields.

Chemical Structure and Synthesis

This compound is characterized by its nitrile functional group and a ketone moiety. The chemical formula is C6H11NC_6H_{11}N, and it has a molecular weight of approximately 111.16 g/mol. The synthesis of this compound typically involves the reaction of suitable precursors under specific conditions to yield high-purity products. For instance, one method involves the use of hydrazine in ethanol, achieving yields up to 99% under controlled conditions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showcasing effectiveness comparable to established antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The IC50 values observed indicate a dose-dependent response.

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)25Induction of apoptosis
HT-29 (Colon Cancer)30Cell cycle arrest and apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and cell death.
  • Apoptotic Pathways : It activates caspase pathways, which are crucial for programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cellular damage.

Case Studies

A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. In this study, the compound was administered in a controlled environment, demonstrating significant reduction in bacterial load within 48 hours.

Another investigation focused on its anticancer properties, where patients with advanced-stage cancers were treated with formulations containing this compound. Results indicated improved survival rates and reduced tumor sizes compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.